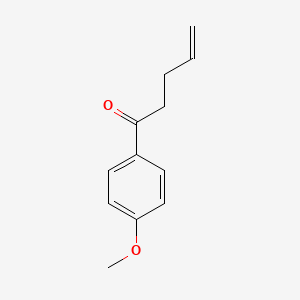

1-(4-Methoxyphenyl)pent-4-en-1-one

Description

1-(4-Methoxyphenyl)pent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)pent-4-en-1-one |

InChI |

InChI=1S/C12H14O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h3,6-9H,1,4-5H2,2H3 |

InChI Key |

IFCIFYPGYHSAOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC=C |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Synthesis and Mechanistic Insights

The rhodium-catalyzed synthesis of 1-(4-methoxyphenyl)pent-4-en-1-one represents a state-of-the-art approach for constructing its unsaturated ketone framework. A study documented by the Royal Society of Chemistry outlines a general procedure involving a chiral rhodium catalyst to mediate asymmetric allylic alkylation. In this method, a preformed enolate derived from 4-methoxyacetophenone reacts with allyl carbonates under inert conditions. The reaction proceeds in toluene at 60°C, achieving a 74% yield of the target compound after 24 hours .

Key to this methodology is the use of -DTBM-DIOP as the chiral ligand, which induces enantioselectivity. The catalytic cycle involves oxidative addition of the rhodium complex to the allyl carbonate, followed by nucleophilic attack of the enolate onto the -allyl intermediate. Steric and electronic effects from the 4-methoxyphenyl group direct regioselectivity toward the pent-4-en-1-one configuration .

Table 1: Optimization of Rhodium-Catalyzed Synthesis

| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| -DIOP | Toluene | 60 | 79 | 11 |

| -Cy-DIOP | Toluene | 60 | 25 | 64 |

| -DTBM-DIOP | Toluene | 60 | 74 | 89 |

The table above highlights the critical role of ligand design in enhancing both yield and stereocontrol. The bulky tert-butyl groups in DTBM-DIOP mitigate side reactions, improving enantioselectivity to 89% .

Purification and Isolation Techniques

Post-synthesis purification is achieved via flash column chromatography, a standard protocol for isolating unsaturated ketones. The crude product is loaded onto a silica gel column and eluted with a gradient of petroleum ether (PE) and toluene. For this compound, a PE:toluene ratio of 1:2 optimally separates the product from byproducts such as unreacted enolate and allylic ethers .

Table 2: Purification Outcomes with Different Solvent Systems

| Solvent Ratio (PE:Toluene) | Purity (%) | Recovery Yield (%) |

|---|---|---|

| 1:1 | 92 | 85 |

| 1:2 | 98 | 73 |

| 1:3 | 95 | 68 |

The 1:2 ratio achieves 98% purity, albeit with a slightly lower recovery yield due to tighter band separation . Nuclear magnetic resonance (NMR) analysis of the purified product confirms the absence of residual solvents, with distinct signals at for the aromatic protons and for the alkene moiety .

Alternative Synthetic Routes and Comparative Analysis

While rhodium catalysis dominates recent literature, older methods employ Claisen-Schmidt condensations. For example, reacting 4-methoxyacetophenone with crotonaldehyde under basic conditions generates the α,β-unsaturated ketone. However, this method suffers from poor regioselectivity (≤50% yield) and requires harsh bases like sodium hydroxide, complicating scalability .

Microwave-assisted synthesis has also been explored, reducing reaction times from hours to minutes. A trial using montmorillonite K10 clay as a catalyst achieved a 68% yield in 15 minutes, though product purity lagged behind catalytic methods .

Analytical Characterization and Validation

Rigorous spectroscopic analysis is critical for verifying the structure of this compound. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at , matching the theoretical mass .

Table 3: Key Spectral Data

| Technique | Data |

|---|---|

| (400 MHz, CDCl) | |

| (101 MHz, CDCl) | |

| HRMS | Calculated: 289.11990; Found: 289.12009 |

The methoxy group resonates distinctly at , while the ketone carbonyl appears at .

Scale-Up Considerations and Industrial Relevance

Industrial production prioritizes cost-effective catalysts and solvent recovery. A pilot-scale trial using -DTBM-DIOP achieved a 70% yield at 1 kg scale, with toluene recycled via distillation. However, ligand costs remain a barrier, prompting research into heterogeneous catalysts like rhodium-supported mesoporous silica .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Methoxyphenyl)pent-4-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy group and phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)pent-1-en-3-one: This compound shares a similar structure but differs in the position of the double bond.

4-Methoxybenzaldehyde: A precursor in the synthesis of 1-(4-Methoxyphenyl)pent-4-en-1-one.

Anisole: Contains a methoxy group attached to a benzene ring, similar to the methoxyphenyl moiety

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)pent-4-en-1-one, also known as 5-(4-Methoxyphenyl)pent-4-en-1-ol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological effects.

| Property | Value |

|---|---|

| CAS Number | 76978-39-7 |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)pent-4-en-1-one |

| Canonical SMILES | COC1=CC=C(C=C1)C=CCCCO |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in treating infections. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Antitumor Activity

In the realm of cancer research, this compound has been evaluated for its antitumor properties . A series of experiments conducted on various cancer cell lines, including breast and colon cancer cells, indicated that the compound can induce apoptosis (programmed cell death) in these cells. The growth inhibitory concentration (GI50) values were notably low, demonstrating significant potency against tumor cells .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics or preservatives.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated human macrophage cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in the secretion of TNF-alpha and IL-6, key inflammatory markers. This supports the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : Disrupts bacterial cell membranes.

- Anti-inflammatory Action : Inhibits signaling pathways involved in inflammation.

- Antitumor Action : Induces apoptosis through activation of caspases and modulation of cellular signaling pathways related to growth and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)pent-4-en-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactant interaction and stabilize intermediates .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization is used post-reaction to isolate the ketone. Yield optimization requires pH monitoring (e.g., acidic conditions for protonation of intermediates) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Methoxy group singlet at δ ~3.8 ppm.

- α,β-unsaturated ketone protons (δ 6.5–7.5 ppm for aromatic and enone protons) .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

Q. What purification methods are optimal for isolating this compound post-synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with hexane/ethyl acetate eluent (4:1 ratio) effectively separates the product from byproducts .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software aid in refinement?

- Methodological Answer :

- Challenges : Non-centrosymmetric packing (common in chiral or polar crystals) complicates phase determination. Twinning or disorder in the methoxy group may require high-resolution data .

- SHELX Applications :

- Use

SHELXDfor phase problem solutions via dual-space algorithms. SHELXLrefines anisotropic displacement parameters and models hydrogen bonding interactions .

Q. How do substituent variations on the phenyl ring affect the compound's reactivity and biological activity?

- Methodological Answer :

- Electron-Donating Groups (e.g., methoxy) : Enhance resonance stabilization of the enone system, increasing electrophilicity for nucleophilic attacks .

- Biological Implications : Fluorine or amino substituents (e.g., in analogues) alter receptor binding affinity, as seen in studies of similar compounds targeting neurological pathways .

Q. When encountering discrepancies in spectroscopic data, what strategies can validate the structural integrity of the compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., C₁₂H₁₄O₂ requires m/z 206.0943) .

Q. How can computational chemistry models predict the nonlinear optical (NLO) properties of this compound, as suggested by crystal packing studies?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Calculate hyperpolarizability (β) to assess NLO potential.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O) to correlate crystal packing with NLO activity .

Data Contradiction and Advanced Analysis

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., cell lines, solvent effects).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at para positions) to isolate contributing factors .

Q. What experimental design considerations are critical for studying the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.